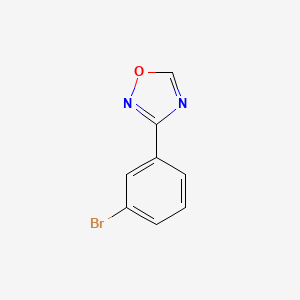

3-(3-Bromophenyl)-1,2,4-oxadiazole

Overview

Description

3-(3-Bromophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1,3,4-Oxadiazoles, including those with substitutions similar to 3-(3-Bromophenyl)-1,2,4-oxadiazole, have been identified as key structural units in the development of a variety of therapeutic agents due to their significant biological activities. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The peculiar structural features of the oxadiazole ring facilitate effective binding with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting these bioactivities (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Material Science and Sensor Technology

In material science, 1,3,4-oxadiazoles have been explored for their potential use in organic electronics, including as components in polymers, fluorescent frameworks, and as chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them promising candidates for developing selective metal-ion sensors. The ease of synthesis and the possibility of linking π-conjugated groups to these molecules also encourage their use in various sensor applications (Sharma, Om, & Sharma, 2022).

Mechanism of Action

Target of Action

It’s worth noting that bromophenyl compounds have been used in suzuki–miyaura coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that bromophenyl compounds have been associated with the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various bioactive compounds.

Pharmacokinetics

A related compound, 1-(3′-bromophenyl)-heliamine, has been studied, and it was found that it was quickly absorbed into the blood circulatory system with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

Bromophenyl compounds have been associated with the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various bioactive compounds.

Action Environment

The suzuki–miyaura coupling reaction, which involves bromophenyl compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Additionally, this compound has been found to bind to specific proteins, such as heat shock proteins, which play a role in protein folding and stress response. The binding of this compound to heat shock proteins can modulate their activity, leading to changes in cellular stress responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, this compound can affect cell proliferation, differentiation, and apoptosis .

Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and altering their binding to DNA. This can lead to changes in the expression of genes involved in cellular metabolism, stress response, and other critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activities, leading to changes in metabolic pathways .

In addition to enzyme interactions, this compound can also modulate gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. The degradation products of this compound can have different biological activities, which may influence the overall effects of the compound on cellular function .

Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression. These long-term effects are particularly relevant in the context of chronic exposure to the compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activities and gene expression without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effects of the compound on cellular function .

The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These changes can have significant implications for the biological activity and toxicity of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of this compound to these compartments can be influenced by targeting signals and post-translational modifications .

In the nucleus, this compound can interact with transcription factors and modulate gene expression. In the cytoplasm, it can interact with enzymes and other proteins to influence cellular metabolism and signaling pathways. In the mitochondria, this compound can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGUMIPSJIRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620495 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-12-8 | |

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)